molecular formula C19H23NO2 B8478689 4-[3-(Biphenyl-2-yloxy)-propyl]-morpholine

4-[3-(Biphenyl-2-yloxy)-propyl]-morpholine

Cat. No. B8478689
M. Wt: 297.4 g/mol
InChI Key: KHLKQGVEAQVFKH-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Procedure details

Name
BrCCCOc1ccccc1-c1ccccc1
Quantity
Extracted from reaction SMILES
Type
reactant
Reaction Step One
Quantity
Extracted from reaction SMILES
Type
reactant
Reaction Step One

Identifiers

REACTION_SMILES
[Br:1][CH2:2][CH2:3][CH2:4][O:5][c:6]1[c:7](-[c:12]2[cH:13][cH:14][cH:15][cH:16][cH:17]2)[cH:8][cH:9][cH:10][cH:11]1.[CH2:18]1[CH2:19][O:20][CH2:21][CH2:22][NH:23]1>>[CH2:2]([CH2:3][CH2:4][O:5][c:6]1[c:7](-[c:12]2[cH:13][cH:14][cH:15][cH:16][cH:17]2)[cH:8][cH:9][cH:10][cH:11]1)[N:23]1[CH2:18][CH2:19][O:20][CH2:21][CH2:22]1

Inputs

Step One
Name
BrCCCOc1ccccc1-c1ccccc1
Quantity
Extracted from reaction SMILES
Type
reactant
Smiles
BrCCCOc1ccccc1-c1ccccc1
Name
Quantity
Extracted from reaction SMILES
Type
reactant
Smiles
C1COCCN1

Outcomes

Product
Name
Type
product
Smiles
c1ccc(-c2ccccc2OCCCN2CCOCC2)cc1

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.